SHP099 hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

High Potency and Selectivity for SHP2 Inhibition

SHP099 hydrochloride is a highly potent inhibitor of SHP2 with an IC50 value in the nanomolar range (as low as 70 nM) [1]. This indicates that it can effectively block SHP2 activity at very low concentrations. Additionally, SHP099 hydrochloride exhibits high selectivity for SHP2, showing minimal activity against other related phosphatases like SHP1 [1]. This selectivity allows researchers to specifically study the effects of SHP2 inhibition without interference from other enzymes.

([1] SHP099 HCl | 99.95%(HPLC) | In Stock | phosphatase inhibitor - Selleck Chemicals )

Investigating SHP2 Function in Cell Signaling

SHP099 hydrochloride is a valuable tool for researchers investigating the role of SHP2 in various cellular processes. By inhibiting SHP2 activity, scientists can observe the downstream effects on signaling pathways regulated by SHP2. This can provide insights into the specific functions of SHP2 in different cell types and under various conditions.

For instance, studies have employed SHP099 hydrochloride to understand the role of SHP2 in the RAS-ERK signaling pathway, which plays a crucial role in cell proliferation and survival [2]. By inhibiting SHP2, researchers observed decreased activation of ERK, suggesting that SHP2 is a positive regulator of this pathway in these specific cancers [2].

([2] SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC - NCBI )

Exploring the Therapeutic Potential of SHP2 Inhibition

Due to its potent SHP2 inhibitory activity, SHP099 hydrochloride is being explored as a potential therapeutic agent for cancer treatment. The rationale behind this approach is that by blocking SHP2, researchers can disrupt cancer cell proliferation and survival pathways. Studies have shown that SHP099 hydrochloride can inhibit the growth of various cancer cell lines in vitro and in vivo [1, 3].

([1] SHP099 HCl | 99.95%(HPLC) | In Stock | phosphatase inhibitor - Selleck Chemicals ) ([3] Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K - PubMed )

SHP099 hydrochloride is a selective and potent inhibitor of the protein tyrosine phosphatase SHP2, with an IC50 value as low as 70 nanomolar. This compound is notable for its high specificity towards SHP2, exhibiting minimal activity against other phosphatases such as SHP1. The ability to inhibit SHP2 effectively allows researchers to investigate its role in various cellular processes, particularly in cancer biology, where SHP2 is implicated in signaling pathways that regulate cell proliferation and survival .

SHP099 hydrochloride acts as an allosteric inhibitor of SHP2. This means it binds to a site on the enzyme distinct from its catalytic domain, inducing a conformational change that prevents SHP2 from interacting with its natural substrates []. By inhibiting SHP2, SHP099 hydrochloride disrupts specific signaling pathways, particularly the RAS-ERK pathway, which is often hyperactive in cancer cells and contributes to their uncontrolled growth [, ].

SHP099 hydrochloride functions primarily as an allosteric inhibitor of SHP2. It binds to a site distinct from the enzyme's catalytic domain, inducing a conformational change that inhibits its activity. This mechanism disrupts the interaction between SHP2 and its substrates, thereby affecting downstream signaling pathways, particularly the RAS-ERK pathway which is crucial in many cancers . The binding of SHP099 stabilizes the inactive conformation of SHP2, preventing it from facilitating RAS activation and subsequent ERK signaling .

The biological activity of SHP099 hydrochloride is characterized by its ability to inhibit the activation of ERK1/2 in cancer cells. By blocking SHP2, it disrupts critical signaling pathways that contribute to tumor growth and survival. Studies have shown that treatment with SHP099 can lead to decreased activation of ERK in various cancer cell lines, indicating its potential as a therapeutic agent in oncology . Additionally, it has been observed to enhance anti-tumor immunity and synergize with immune checkpoint inhibitors like PD-1 blockade .

SHP099 hydrochloride has several applications primarily in cancer research and therapy. Its role as an inhibitor of SHP2 makes it a valuable tool for studying the mechanisms of cancer cell signaling and resistance. Researchers are exploring its potential use in combination therapies to enhance the efficacy of existing cancer treatments by targeting multiple pathways simultaneously . Additionally, it has been investigated for its effects on tumor models in vivo, showing promise in reducing tumor volume and weight .

Studies involving SHP099 hydrochloride have demonstrated its ability to disrupt critical protein interactions within signaling complexes. For instance, it interferes with the formation of the SHP2 signaling complex upon epidermal growth factor stimulation, thereby diminishing downstream signaling events without affecting upstream receptor phosphorylation . This specificity allows for targeted exploration of SHP2's role in various cellular contexts.

SHP099 hydrochloride shares similarities with several other small-molecule inhibitors targeting protein tyrosine phosphatases or related kinases. Below is a comparison highlighting its uniqueness:

| Compound Name | Target | IC50 (nM) | Unique Features |

|---|---|---|---|

| SHP099 hydrochloride | SHP2 | 70 | Highly selective for SHP2; allosteric inhibitor |

| TNO155 | SHP2 | 100 | Competitive inhibitor; less selective |

| PTPN11 Inhibitor | PTPN11 (SHP2) | 50 | Directly targets catalytic site |

| GSK2636771 | PTPN11 (SHP2) | 80 | Allosteric; also targets related phosphatases |

SHP099 stands out due to its high selectivity for SHP2 over other phosphatases, making it particularly useful for studies focused on this enzyme without confounding effects from other targets .

Fundamental Chemical Identity

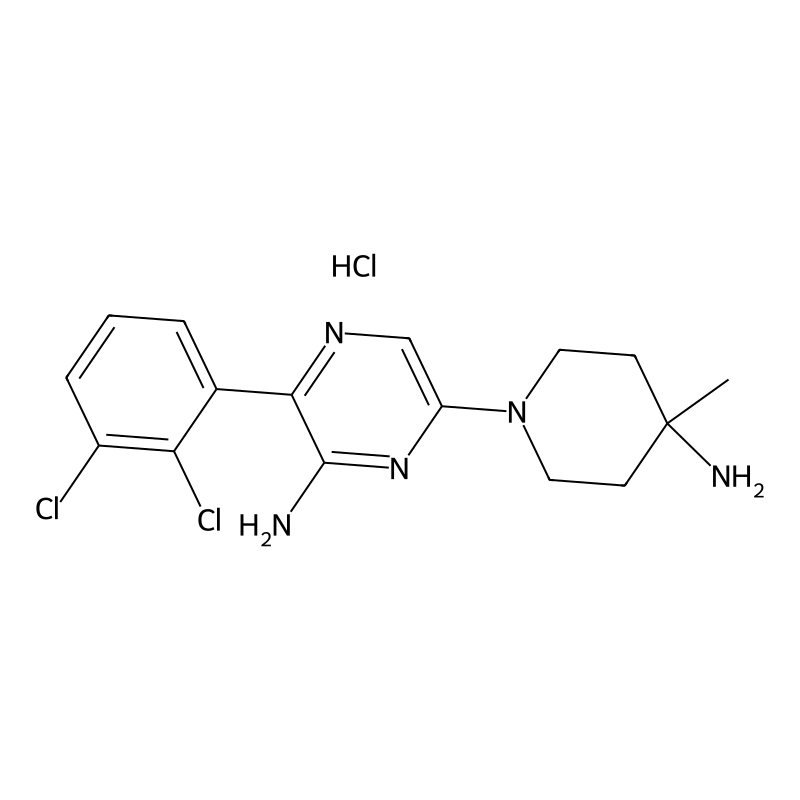

SHP099 hydrochloride, systematically named 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine hydrochloride, possesses the Chemical Abstracts Service registry number 1801747-11-4. The molecular formula C₁₆H₂₀Cl₃N₅ indicates a complex heterocyclic structure with a molecular weight of 388.72 daltons. The compound exists as a hydrochloride salt, enhancing its solubility characteristics and stability profile for research applications.

The Simplified Molecular Input Line Entry System representation NC1=NC(N2CCC(C)(N)CC2)=CN=C1C3=CC=CC(Cl)=C3Cl.HCl provides a detailed description of the molecular connectivity. The structure consists of a central pyrazine core substituted with a 4-amino-4-methylpiperidine moiety and a 2,3-dichlorophenyl group, forming a sophisticated pharmacophore designed for specific protein interactions.

Crystallographic Structure Determination

Extensive crystallographic studies have elucidated the three-dimensional structure of SHP099 hydrochloride in complex with its target protein. The crystal structure of the Src homology 2 domain containing protein tyrosine phosphatase-2 in complex with SHP099 has been determined at 1.7 Å resolution, revealing critical binding interactions. The Protein Data Bank entry 5EHR represents the primary structural reference for understanding the compound's binding mode.

Additional crystallographic investigations have examined variant forms, including the E76K gain-of-function mutant complex (Protein Data Bank entry 6CRG) determined at 2.75 Å resolution. These structures demonstrate that SHP099 consistently binds to the central tunnel formed at the interface of the N-terminal Src homology 2 domain, C-terminal Src homology 2 domain, and protein tyrosine phosphatase domains.

The crystallographic data reveals that SHP099 stabilizes the protein in its auto-inhibited conformation through multiple specific interactions. Key hydrogen bonding occurs with Arg111 and Phe113 located on the linker between domains, as well as with Glu250 from the protein tyrosine phosphatase domain. The dichlorophenyl group of SHP099 makes extensive hydrophobic interactions with the sidechains of Leu254, Gln257, Pro491, and Gln495 of the protein tyrosine phosphatase domain.

Binding Site Architecture and Molecular Recognition

The allosteric binding site occupied by SHP099 represents a tunnel-like cavity with an estimated volume of 464 ų. This binding pocket is formed at the interface of three distinct protein domains, creating a unique microenvironment for selective molecular recognition. The compound's binding affinity has been quantified through isothermal titration calorimetry, revealing a dissociation constant of 0.073 μM with 1:1 stoichiometry.

Surface plasmon resonance studies have provided additional kinetic parameters, demonstrating the compound's binding characteristics. The measured dissociation constant and kinetic parameters support the compound's prolonged interaction with the target protein, contributing to its biological efficacy. The binding interactions involve both hydrogen bonding and hydrophobic contacts, creating a thermodynamically favorable complex that stabilizes the inactive protein conformation.

Structural Basis of SHP2 Auto-Inhibition Dynamics

The structural foundation of SHP2 auto-inhibition involves a complex interplay between multiple protein domains that maintain the enzyme in an inactive state until appropriate cellular signals trigger activation [5] [9]. SHP2 consists of two tandem Src homology 2 domains at the amino-terminus, designated as amino-terminal Src homology 2 and carboxyl-terminal Src homology 2 domains, followed by a catalytic protein tyrosine phosphatase domain and a carboxyl-terminal tail containing tyrosyl phosphorylation sites [5] [9]. In the basal auto-inhibited state, the amino-terminal Src homology 2 domain forms extensive contacts with the protein tyrosine phosphatase domain, effectively blocking substrate access to the catalytic active site [5] [9] [12].

The auto-inhibition mechanism is mediated by specific structural elements within the amino-terminal Src homology 2 domain, particularly the D'E loop comprising residues asparagine-58, threonine-59, glycine-60, aspartic acid-61, tyrosine-62, and alanine-72 [9] [13]. This loop inserts directly into the catalytic cleft of the protein tyrosine phosphatase domain, creating steric hindrance that prevents substrate binding and subsequent catalytic activity [9] [13]. The protein tyrosine phosphatase catalytic domain itself is composed of several critical loop regions including the P-loop, phosphotyrosine recognition loop, tryptophan-proline-aspartic acid loop, E-loop, and Q-loop, which collectively coordinate substrate binding and catalytic turnover [9] [19].

| Domain Component | Residue Range | Functional Role in Auto-Inhibition |

|---|---|---|

| Amino-terminal Src homology 2 domain | 1-105 | Primary regulatory domain blocking active site |

| Carboxyl-terminal Src homology 2 domain | 106-220 | Secondary regulatory element |

| Protein tyrosine phosphatase domain | 221-525 | Catalytic domain with blocked active site |

| D'E loop | 58-72 | Direct occlusion of catalytic cleft |

| P-loop | 458-465 | Substrate positioning and catalysis |

The maintenance of the auto-inhibited conformation relies on numerous interdomain interactions that stabilize the closed state [9] [12]. Key residues including arginine-4, tyrosine-62, alanine-72, arginine-465, and glutamine-506 make significant energetic contributions to the amino-terminal Src homology 2 and protein tyrosine phosphatase domain interface binding [9]. These interactions form through hydrogen bonds and electrostatic contacts, with arginine-4 forming hydrogen bonds with glutamic acid-258, glutamine-506 establishing connections with tyrosine-62 and alanine-72, and arginine-465 creating electrostatic interactions with tyrosine-62 [9].

Allosteric Binding Site Architecture and Molecular Interactions

The allosteric binding site for SHP099 hydrochloride is located within a tunnel-like pocket formed at the interface of the amino-terminal Src homology 2, carboxyl-terminal Src homology 2, and protein tyrosine phosphatase domains [3] [21] [22]. This central tunnel represents a unique structural feature with an estimated volume of 464 cubic angstroms, providing a complementary binding environment for the inhibitor molecule [3] [6]. The binding pocket is distinct from the catalytic active site, allowing SHP099 hydrochloride to function through an allosteric mechanism rather than direct competitive inhibition [3] [21].

Crystallographic analysis of the SHP2-SHP099 complex reveals extensive molecular interactions that stabilize the inhibitor within the allosteric site [3] [20] [22]. The compound forms hydrogen bonds with critical residues including arginine-111 and phenylalanine-113 located on the linker between the amino-terminal Src homology 2 and carboxyl-terminal Src homology 2 domains, as well as glutamic acid-250 from the protein tyrosine phosphatase domain [3] [20]. Additional hydrogen bonding interactions occur with threonine-218, arginine-229, glutamic acid-249, threonine-253, and histidine-114, creating a network of stabilizing contacts [20] [23].

The dichlorophenyl group of SHP099 hydrochloride establishes extensive hydrophobic interactions with the sidechains of leucine-254, glutamine-257, proline-491, and glutamine-495 within the protein tyrosine phosphatase domain [3] [20]. These hydrophobic contacts contribute significantly to the binding affinity and selectivity of the inhibitor [3] [20]. Van der Waals interactions further stabilize the complex through contacts with leucine-125, glutamic acid-232, glutamic acid-225, lysine-129, threonine-219, and glutamic acid-250 [20] [23].

| Interaction Type | Residues Involved | Binding Energy Contribution |

|---|---|---|

| Hydrogen Bonds | Arginine-111, Phenylalanine-113, Glutamic acid-250 | Primary stabilization |

| Hydrogen Bonds | Threonine-218, Arginine-229, Glutamic acid-249 | Secondary stabilization |

| Hydrophobic Contacts | Leucine-254, Glutamine-257, Proline-491 | Selectivity determinant |

| Van der Waals | Leucine-125, Glutamic acid-232, Lysine-129 | Binding affinity enhancement |

Isothermal titration calorimetry studies confirm that SHP099 hydrochloride binds to SHP2 with 1:1 stoichiometry and a measured dissociation constant of 0.073 micromolar, corresponding to an association constant of 1.38 × 10^7 per molar [3]. This high-affinity binding is achieved through the cooperative effect of multiple interaction types distributed across the allosteric binding site [3] [22].

The selectivity of SHP099 hydrochloride for SHP2 over the closely related SHP1 phosphatase is attributed to specific architectural differences in the allosteric binding pocket [3]. In SHP1, repositioning of the linker between the two Src homology 2 domains would eliminate key SHP099 interactions, particularly involving the repositioning of arginine-109 in SHP1 compared to arginine-111 in SHP2 [3]. This repositioning creates a significantly larger central tunnel in SHP1 with an estimated volume of 1,012 cubic angstroms compared to 464 cubic angstroms for SHP2, which is incompatible with the molecular dimensions of SHP099 hydrochloride [3].

Conformational Modulation Induced by SHP099 Binding

The binding of SHP099 hydrochloride induces significant conformational changes that lock SHP2 in its auto-inhibited state and prevent the transition to the catalytically active open conformation [2] [16] [17]. Molecular dynamics simulations reveal that the presence of SHP099 enhances the interactions between the linker region and Q-loop in the protein tyrosine phosphatase domain, particularly strengthening contacts such as threonine-219 with valine-490, threonine-219 with asparagine-491, arginine-220 with isoleucine-488, and leucine-254 with asparagine-491 [2].

The strong binding affinity of SHP099 hydrochloride to residues threonine-219 and arginine-220 results in reduced flexibility of the linker region encompassing residues valine-209 through arginine-231 [2]. This conformational restriction is crucial for maintaining the auto-inhibited state, as it prevents the conformational changes necessary for enzyme activation [2] [16]. The stabilization of the closed conformation is achieved through enhanced interdomain contacts that are not present in the unbound enzyme [2] [16].

Structural comparison between SHP2 in complex with SHP099 hydrochloride and the unbound enzyme demonstrates that the inhibitor binding reverts even constitutively active mutants to the closed, auto-inhibited conformation [16]. For instance, the highly activated E76K mutant, which normally adopts an open conformation, can be restored to the closed state when complexed with SHP099 hydrochloride [16]. This remarkable conformational control highlights the potent allosteric effect of the inhibitor [16].

The conformational modulation extends beyond simple domain repositioning to include changes in protein dynamics and flexibility [6] [25]. Enhanced sampling molecular dynamics simulations reveal that SHP099 binding alters the free energy landscape of SHP2 conformational states, strongly favoring the auto-inhibited form [6] [25]. The inhibitor acts as a molecular glue, bridging the amino-terminal Src homology 2 and protein tyrosine phosphatase domains through its extensive interaction network [21] [22].

| Conformational Parameter | Unbound SHP2 | SHP2-SHP099 Complex | Change Induced |

|---|---|---|---|

| Linker Region Flexibility | High mobility | Restricted motion | Decreased dynamics |

| Interdomain Distance | Variable | Stabilized close contact | Enhanced binding |

| Q-loop Positioning | Dynamic | Fixed auto-inhibited state | Conformational lock |

| Active Site Accessibility | Potentially accessible | Completely blocked | Catalytic inhibition |

The allosteric effect of SHP099 hydrochloride is further demonstrated by its competitive relationship with activating phosphopeptides [3] [16]. The presence of activating substrates such as 2P-IRS-1 peptide correlates with decreased SHP099 potency, indicating that the inhibitor interferes with the peptide-driven activation of SHP2 [3]. This competitive binding supports the allosteric mechanism, where SHP099 prevents the conformational changes required for substrate-induced enzyme activation [3] [16].

Inhibition of RAS-ERK Pathway in Oncogenic Contexts

SHP099 hydrochloride functions as a highly potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), demonstrating remarkable efficacy in suppressing oncogenic RAS-ERK signaling cascades [1] [2] [3]. The compound exhibits exceptional selectivity with an IC50 value of 70 nanomolar against SHP2, while showing no detectable activity against the closely related phosphatase SHP1 [4] [5]. This selectivity is achieved through its unique allosteric mechanism, wherein SHP099 hydrochloride binds to the interface between the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, effectively stabilizing SHP2 in its autoinhibited conformation [6] [1].

The molecular mechanism underlying RAS-ERK pathway inhibition involves multiple interconnected signaling nodes. SHP099 hydrochloride disrupts the formation of critical signaling complexes by preventing SHP2 from binding to receptor tyrosine kinases and adaptor proteins. Specifically, treatment with SHP099 hydrochloride disrupts the interaction between SHP2 and key components including epidermal growth factor receptor (EGFR), GAB1, GRB2, and SOS1 [1]. This disruption results in the suppression of SHP2 phosphorylation at tyrosine 542, a surrogate marker of SHP2 activation downstream of receptor tyrosine kinase activation [1].

In oncogenic contexts, SHP099 hydrochloride demonstrates variable efficacy depending on the specific RAS mutation profile. KRAS G12C mutant cells show pronounced sensitivity to SHP099 hydrochloride treatment, with significant suppression of RAS activity and ERK phosphorylation observed within 2 hours of treatment [1] [3]. This sensitivity correlates with the dependency of KRAS G12C on upstream guanine nucleotide exchange factor activity, which requires functional SHP2 signaling [1]. Conversely, KRAS G13D and KRAS Q61X mutant cells demonstrate resistance to SHP099 hydrochloride monotherapy, reflecting their independence from upstream receptor tyrosine kinase and SHP2 signaling [1].

The compound's efficacy extends beyond direct RAS inhibition to encompass prevention of adaptive resistance mechanisms. In triple-negative breast cancer models, SHP099 hydrochloride effectively prevents the rebound of ERK phosphorylation that typically occurs following MEK inhibitor treatment [1] [3]. This prevention is mediated through the suppression of upstream receptor tyrosine kinase activation and the associated feedback loops that drive therapeutic resistance [1].

Quantitative analysis of ERK-dependent transcriptional programs reveals that SHP099 hydrochloride treatment results in significant suppression of key transcription factors, including FOS-like 1 (FOSL1) and ETS variants 1, 4, and 5 (ETV1, ETV4, ETV5) [3]. These transcriptional changes translate into measurable effects on cellular proliferation, with growth inhibition observed across multiple cancer cell lines harboring different oncogenic drivers [1] [3].

Immunomodulatory Effects on Tumor Microenvironment

SHP099 hydrochloride exerts profound immunomodulatory effects within the tumor microenvironment, fundamentally altering the balance between immune suppression and anti-tumor immunity [2] [7] [8]. The compound's immunomodulatory activity operates through multiple mechanisms, including direct effects on immune cell populations and indirect effects mediated through tumor cell-intrinsic signaling pathways [2] [7].

The most significant immunomodulatory effect involves the enhancement of CD8+ T cell function and infiltration. Treatment with SHP099 hydrochloride results in a substantial increase in the proportion of CD8+IFN-γ+ T cells within tumor tissues, accompanied by elevated expression of cytotoxic effector molecules including granzyme B and perforin [2] [7]. This enhancement is mediated through the activation of type I interferon signaling pathways, particularly the STING-TBK1-IRF3 cascade [7] [9]. Single-cell RNA sequencing analysis reveals that SHP099 hydrochloride treatment induces significant upregulation of interferon-stimulated genes (ISGs) in CD8+ T cells, including Bst2, Icos, Ifit1, and Ifi203 [7].

The compound also modulates macrophage polarization within the tumor microenvironment. SHP099 hydrochloride treatment leads to a significant reduction in M2-like tumor-associated macrophages (characterized by CD206+ and PD-L1+ expression) while promoting the M1 macrophage phenotype [2] [10]. This polarization shift is accompanied by enhanced expression of classically activated macrophage markers, including CD68 and IL-1β, and reduced expression of alternatively activated markers such as Arg1 and Vegfa [7] [10].

Myeloid-derived suppressor cells (MDSCs) represent another critical target of SHP099 hydrochloride immunomodulation. While the compound initially causes a paradoxical increase in granulocytic MDSC infiltration, these cells exhibit functional impairment and reduced immunosuppressive capacity [10] [11]. The mechanism underlying this effect involves the disruption of SHP2-mediated signaling pathways that are essential for MDSC immunosuppressive function [8]. Depletion of granulocytic MDSCs in combination with SHP099 hydrochloride treatment results in enhanced CD8+ T cell activation and increased expression of granzyme B in cytotoxic T lymphocytes [10] [11].

The immunomodulatory effects extend to the regulation of regulatory T cells (Tregs) and B cell populations. SHP099 hydrochloride treatment results in a significant decrease in intratumoral Foxp3+ regulatory T cells, leading to an improved CD8+ T cell to Treg ratio [12] [10]. Conversely, the compound promotes B cell infiltration and activation, with increased numbers of CD19+ B cells observed in treated tumors [10] [11].

Type I interferon signaling represents a central mechanism underlying the immunomodulatory effects of SHP099 hydrochloride. The compound enhances STING-TBK1-IRF3-mediated type I interferon production in both tumor cells and infiltrating immune cells [7] [9]. This activation is mediated through the inhibition of SHP2-mediated dephosphorylation of TBK1, resulting in sustained kinase activity and enhanced IRF3 phosphorylation [7]. The resulting interferon-beta response promotes the expression of immunostimulatory genes and enhances the activation of both innate and adaptive immune cell populations [7] [9].

Synergistic Interactions with Immune Checkpoint Inhibitors

The combination of SHP099 hydrochloride with immune checkpoint inhibitors demonstrates remarkable synergistic effects that exceed the efficacy of either agent alone [2] [13] [14]. This synergy is predicated on the dual role of SHP2 in both tumor cell survival and immune checkpoint signaling, creating opportunities for enhanced therapeutic benefit through combined targeting approaches [2] [15].

The most extensively studied combination involves SHP099 hydrochloride with programmed death-1 (PD-1) or programmed death-ligand 1 (PD-L1) inhibitors. In CT-26 and MC-38 colon cancer models, the combination of SHP099 hydrochloride with anti-PD-1 antibodies results in significantly enhanced tumor growth inhibition compared to either monotherapy [2]. The synergistic effect is mediated through complementary mechanisms: SHP099 hydrochloride enhances T cell infiltration and activation, while PD-1 blockade prevents T cell exhaustion and maintains effector function [2].

Mechanistically, the synergy between SHP099 hydrochloride and checkpoint inhibitors involves the disruption of SHP2-mediated immune checkpoint signaling. SHP2 directly binds to the immunoreceptor tyrosine-based inhibition motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) of PD-1 following its phosphorylation by receptor tyrosine kinases [15] [16]. This binding event recruits SHP2 to the immune synapse, where it dephosphorylates key signaling intermediates and suppresses T cell activation [15]. Treatment with SHP099 hydrochloride prevents this interaction by stabilizing SHP2 in its autoinhibited conformation, thereby amplifying the effects of PD-1 blockade [15].

The combination of SHP099 hydrochloride with PD-L1 inhibitors and radiotherapy represents a particularly promising therapeutic approach for overcoming checkpoint inhibitor resistance. In anti-PD-1 resistant non-small cell lung cancer models, the triple combination of SHP099 hydrochloride, anti-PD-L1 antibodies, and radiotherapy produces strong local and abscopal responses [13]. The mechanism involves radiation-induced immune activation enhanced by SHP2 inhibition, combined with checkpoint blockade to maintain T cell function [13]. This approach results in increased numbers of CD8+ T cells, reduced regulatory T cell populations, and an improved M1 to M2 macrophage ratio within the tumor microenvironment [13].

The synergy extends beyond PD-1/PD-L1 targeting to include combinations with other therapeutic modalities. The combination of SHP099 hydrochloride with CXCR1/2 inhibitors demonstrates enhanced efficacy in KRAS mutant lung cancer models [10] [11]. This combination addresses the limitation of SHP099 hydrochloride monotherapy, which can paradoxically increase granulocytic MDSC infiltration through NFκB-mediated upregulation of CXCL1 and CXCL2 chemokines [10] [11]. The addition of CXCR1/2 inhibition prevents this chemokine-mediated recruitment while maintaining the beneficial effects of SHP2 inhibition on T cell function [10] [11].

Clinical translation of these synergistic combinations is supported by biomarker studies demonstrating that the efficacy of combined SHP2 and checkpoint inhibition correlates with detectable levels of phosphorylated SHP2 (pY542) in tumor tissues [1]. This biomarker serves as an indicator of SHP2 pathway activation and predicts sensitivity to combination therapy approaches [1]. Patients with microsatellite stable colorectal cancer, who exhibit greater macrophage infiltration and higher SHP2 phosphorylation in CD68+ macrophages, may represent an optimal population for combined SHP2 and checkpoint inhibitor therapy [9].

The immunomodulatory effects of SHP099 hydrochloride create a favorable environment for checkpoint inhibitor activity by converting immunologically "cold" tumors into "hot" tumors with enhanced T cell infiltration and activation [12] [17]. This transformation is mediated through the restoration of type I interferon signaling, which promotes the recruitment and activation of anti-tumor immune cells while simultaneously reducing the immunosuppressive capacity of myeloid populations [7] [9].

[image:1]

| Pathway Component | IC50 Value (nM) | Mechanism of Action | Cellular Effect |

|---|---|---|---|

| SHP2 Protein Tyrosine Phosphatase | 70 | Allosteric inhibition - stabilizes autoinhibited conformation | Loss of phosphatase activity |

| RAS-ERK Signaling | N/A | Suppresses RAS activation and ERK phosphorylation | Reduced oncogenic signaling |

| Receptor Tyrosine Kinase | N/A | Blocks RTK-mediated SHP2 activation | Decreased growth factor responsiveness |

| MEK Phosphorylation | N/A | Prevents MEK phosphorylation rebound | Prevented adaptive resistance |

| ERK1/2 Phosphorylation | N/A | Inhibits ERK1/2 activation and downstream signaling | Reduced transcriptional activation |

| GAB1 Phosphorylation | N/A | Reduces GAB1 Y659 phosphorylation | Impaired scaffold protein function |

| GAB2 Phosphorylation | N/A | Reduces GAB2 Y643 phosphorylation | Impaired scaffold protein function |

| SOS1 Protein | N/A | Disrupts SOS1-mediated RAS activation | Reduced RAS-GTP loading |

| GRB2 Adaptor Protein | N/A | Blocks GRB2-SHP2 complex formation | Disrupted signaling complex |

| EGFR Pathway | N/A | Suppresses EGFR downstream signaling | Reduced proliferation signals |

[image:2]

| Immune Cell Type | Effect Direction | Functional Changes | Key Markers |

|---|---|---|---|

| CD8+ T Cells | Increased | Enhanced IFN-γ production, increased Granzyme B expression | CD8+IFN-γ+, CD8+GZMB+ |

| CD4+ T Cells | Increased | Increased Th1 differentiation, enhanced activation | CD4+Tbet+, CD44+CD62L- |

| NK Cells | Increased | Increased activation via type I interferon signaling | Klrb1c+, Klrd1+ |

| M1 Macrophages | Increased | Enhanced classically activated phenotype | CD68+, IL-1β+ |

| M2 Macrophages | Decreased | Reduced alternatively activated phenotype | CD206+, Arg1+ |

| Myeloid-Derived Suppressor Cells | Decreased | Reduced immunosuppressive activity | CD11b+Ly6G+ |

| Regulatory T Cells | Decreased | Decreased suppressive function | FOXP3+ |

| B Cells | Increased | Increased infiltration and activation | CD19+ |

| Granulocytic MDSCs | Increased (initially) | Paradoxical initial increase with subsequent functional impairment | CD11b+Ly6G+ |

| Tumor-Associated Macrophages | Polarized to M1 | Shift from M2 to M1 phenotype | CD68+, C1qc+ |

[image:3]

| Combination Therapy | Cancer Model | Synergistic Effects | Mechanism |

|---|---|---|---|

| SHP099 + Anti-PD-1 | CT-26 colon cancer, MC-38 colon cancer | Enhanced tumor growth inhibition, increased CD8+ T cell infiltration | Dual checkpoint blockade with immune activation |

| SHP099 + Anti-PD-L1 | Non-small cell lung cancer (NSCLC) | Improved antitumor immunity, enhanced M1/M2 ratio | Combined SHP2 and PD-L1 pathway inhibition |

| SHP099 + Anti-PD-1 + Radiotherapy | Anti-PD-1 resistant NSCLC | Strong local and abscopal responses, improved survival | Enhanced radiation-induced immunity |

| SHP099 + CXCR1/2 Inhibitor | KRAS mutant lung cancer | Reduced myeloid suppressor cells, enhanced T cell function | Reduced immunosuppressive microenvironment |

| SHP099 + MEK Inhibitor | Triple negative breast cancer, pancreatic cancer | Prevented adaptive resistance, improved efficacy | Prevented ERK reactivation and immune evasion |

| SHP099 + KRAS G12C Inhibitor | KRAS G12C mutant cancers | Enhanced immune infiltration, improved tumor control | Combined oncogene addiction and immune activation |